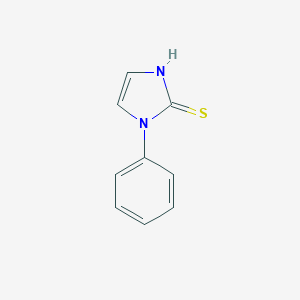

1-phenyl-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEUGLRMYAXWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375139 | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-09-4 | |

| Record name | 1,3-Dihydro-1-phenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 513730 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17452-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathway for 1-phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust synthesis pathway for 1-phenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is based on established chemical literature, offering a step-by-step protocol from readily available starting materials.

Overview of the Synthesis Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with the preparation of an N-phenylglycine derivative, followed by formylation, cyclization with a thiocyanate source, and subsequent decarboxylation. This pathway offers a reliable method for obtaining the target molecule with good overall yield.

Experimental Protocols

The following sections detail the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of N-formyl-N-phenylglycine ethyl ester

This initial step involves the formylation of N-phenylglycine ethyl ester.

Reaction: N-phenylglycine ethyl ester is reacted with an appropriate formylating agent, such as ethyl formate in the presence of a base, to yield N-formyl-N-phenylglycine ethyl ester.

Illustrative Procedure: A mixture of N-phenylglycine ethyl ester and ethyl formate is treated with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated by aqueous work-up and purified by distillation or chromatography.

Step 2: Formation of 1-phenyl-2-mercapto-5-carbethoxyimidazole

This key step involves the cyclization of the formylated intermediate with a thiocyanate salt.[1]

Reaction: N-formyl-N-phenylglycine ethyl ester is first reacted with ethyl formate in the presence of a strong base to form an enolate intermediate. This intermediate is then treated with sodium thiocyanate in an acidic medium to induce cyclization.

Detailed Protocol: To a mixture of 62 g of N-formyl-N-phenylglycine ethyl ester and 61 g of ethyl formate, an ethanolic solution of sodium ethoxide is added. The resulting mixture is extracted with water to obtain an aqueous solution of the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester. To this aqueous extract, 62 ml of 12 N hydrochloric acid is added, followed by 40 g of sodium thiocyanate, while keeping the reaction mixture cool. The mixture is then heated to approximately 90°C for 1 hour. During this time, the product, 1-phenyl-2-mercapto-5-carbethoxyimidazole, crystallizes from the solution. After cooling, the crystalline product is collected by filtration.[1]

Step 3: Hydrolysis to 1-phenyl-2-mercapto-5-imidazolecarboxylic acid

The ester group is hydrolyzed to a carboxylic acid in this step.[1]

Reaction: 1-phenyl-2-mercapto-5-carbethoxyimidazole is treated with a base to hydrolyze the ester functionality.

Detailed Protocol: A suspension of 30 g of 1-phenyl-2-mercapto-5-carbethoxyimidazole in 150 ml of 1.7 N sodium hydroxide solution is warmed to about 80°C for 2 hours. The resulting solution is then acidified with hydrochloric acid, which causes the precipitation of 1-phenyl-2-mercapto-5-imidazolecarboxylic acid. The precipitate is collected by filtration, washed with a small amount of cold water, and dried.[1]

Step 4: Decarboxylation to this compound

The final step involves the removal of the carboxylic acid group to yield the target compound.[1]

Reaction: 1-phenyl-2-mercapto-5-imidazolecarboxylic acid is heated above its melting point to induce decarboxylation.

Detailed Protocol: 26 g of 1-phenyl-2-mercapto-5-imidazolecarboxylic acid is placed in a suitable reaction vessel and heated to a temperature between 230°C and 270°C. The heating is continued until the evolution of carbon dioxide ceases. The molten product is then cooled to allow for crystallization. The resulting solid is this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-phenyl-2-mercapto-5-carbethoxyimidazole | C₁₂H₁₂N₂O₂S | 248.30 | - | - |

| 1-phenyl-2-mercapto-5-imidazolecarboxylic acid | C₁₀H₈N₂O₂S | 220.25 | - | - |

| This compound | C₉H₈N₂S | 176.24 | ~97 [1] | 179-184 |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route to this compound.

Caption: Synthesis pathway of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the phenyl group, typically in the range of δ 7.2-7.6 ppm. The two protons on the imidazole ring would likely appear as distinct singlets or doublets in the aromatic region. The N-H proton of the thiol tautomer would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display signals for the nine carbon atoms. The carbon of the C=S group is expected to appear significantly downfield. The carbons of the phenyl ring and the imidazole ring will have characteristic chemical shifts in the aromatic region.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S (thione) group, typically in the range of 1050-1250 cm⁻¹. A broad band corresponding to the N-H stretch may be observed around 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.24 g/mol ). Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the imidazole and phenyl rings.

References

A Technical Guide to the Physicochemical Properties of 1-phenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties, experimental protocols, and potential biological relevance of the heterocyclic compound 1-phenyl-1H-imidazole-2-thiol (CAS: 17452-09-4). The information is compiled to support research and development efforts in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a member of the imidazole class of compounds, which are known to be pharmacophores in a variety of biologically active molecules.[1] The core structure consists of a five-membered imidazole ring substituted with a phenyl group at the N1 position and a thiol group at the C2 position, leading to its thione tautomer, 1-phenyl-1,3-dihydro-2H-imidazole-2-thione.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 17452-09-4 | [2][3] |

| Molecular Formula | C₉H₈N₂S | [3] |

| Molecular Weight | 176.24 g/mol | [3][4] |

| Melting Point | 179-184 °C | [2] |

| Physical Form | Powder | [2] |

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-imidazole-2-thione |[2] |

Experimental Protocols

The synthesis and characterization of imidazole-2-thiol derivatives are crucial for ensuring compound purity and confirming its structure. Below are generalized experimental methodologies based on published procedures for analogous compounds.

The synthesis of N-substituted imidazole-2-thiones often involves the cyclization of an intermediate. A common route is the reaction of a 2-amino-1-phenylethanone derivative with a thiocyanate salt, which acts as the source for the thione group.

Detailed Protocol:

-

Intermediate Formation: A substituted 2-amino-1-phenylethanone is synthesized. For instance, 2-((4-acetylphenyl)amino)-1-phenylethan-1-one can be prepared as a precursor.[5]

-

Cyclization: The aminoethanone intermediate (1 equivalent) is dissolved in a suitable solvent, such as propan-2-ol.

-

Reagent Addition: An aqueous solution of potassium thiocyanate (KSCN) is added to the mixture, followed by the addition of an acid (e.g., concentrated HCl) to catalyze the reaction.

-

Reflux: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Isolation: Upon cooling, the crude product precipitates out of the solution. It is then collected by filtration.

-

Purification: The collected solid is washed with cold water and purified by recrystallization from a suitable solvent like ethanol to yield the final product.[5][6]

Confirming the identity and purity of the synthesized this compound is accomplished using a combination of standard spectroscopic techniques.

Methodology Details:

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For analogous imidazole-2-thiones, characteristic absorption bands are observed for the C=S group (around 1258 cm⁻¹) and the C=O group if a ketone is present in a substituent (e.g., 1683 cm⁻¹).[5] The N-H stretching vibration may also be visible, typically in the range of 3046-3142 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Aromatic protons of the phenyl ring and the imidazole ring would typically appear in the downfield region (δ 7.0-8.5 ppm).[5] A key signal would be the N-H proton of the thione tautomer, which is often observed as a broad singlet at a very downfield chemical shift (e.g., δ ~13 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the thione carbon (C=S), often appearing around δ 162-163 ppm.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₉H₈N₂S (176.24).[6]

Biological and Pharmacological Context

The imidazole ring is a fundamental component of many biologically active compounds and pharmaceuticals.[7] Derivatives of imidazole-2-thiol, in particular, have demonstrated a wide array of pharmacological properties, making them attractive scaffolds for drug discovery.

-

Antimicrobial Activity: Various substituted imidazole-2-thiols have been synthesized and evaluated for their activity against microbial strains. Some compounds have shown moderate to good activity when compared against standard drugs like ciprofloxacin. The imidazole moiety is a known pharmacophore that contributes to antibacterial and antifungal properties.[1]

-

Anticancer Activity: Recent studies have explored imidazole derivatives for their potential as anticancer agents. For example, certain 1-phenyl-imidazole-2-thione derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and glioblastoma.[5]

-

Anti-inflammatory Activity: The imidazole nucleus is present in molecules known to have anti-inflammatory effects.[1][7] This suggests that derivatives of this compound could be investigated for similar properties.

This technical guide summarizes the available data for this compound, providing a foundation for its synthesis, characterization, and further exploration in drug development and materials science.

References

- 1. scialert.net [scialert.net]

- 2. This compound | 17452-09-4 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Imidazole-2-thiol, 4-phenyl- | C9H8N2S | CID 1132611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 7. ijfmr.com [ijfmr.com]

Spectroscopic Characterization of 1-phenyl-1H-imidazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1-phenyl-1H-imidazole-2-thiol (CAS No. 17452-09-4). Due to the limited availability of direct experimental spectra in published literature, this guide combines known physical properties with predicted and interpreted spectroscopic data based on the analysis of structurally related compounds. This document aims to serve as a valuable resource for the synthesis and characterization of this and similar imidazole-based thiol compounds.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Phenylimidazoline-2-thione |

| CAS Number | 17452-09-4 |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol [1] |

| Melting Point | 177-184 °C |

| Appearance | White solid[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of closely related imidazole and thiol compounds.

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2600-2550 | Weak | S-H stretch (Thiol) |

| ~1600 | Medium | C=N stretch (Imidazole ring) |

| ~1500, 1450 | Strong | C=C stretch (Aromatic ring) |

| ~1250 | Medium | C=S stretch (Thione) |

| ~750, 690 | Strong | C-H bend (Aromatic) |

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-12.0 | Singlet (broad) | 1H | SH (Thiol) |

| ~7.3-7.5 | Multiplet | 5H | Phenyl-H |

| ~7.1 | Doublet | 1H | Imidazole-H (C4 or C5) |

| ~6.9 | Doublet | 1H | Imidazole-H (C4 or C5) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (C2) |

| ~135 | Phenyl-C (C1') |

| ~129 | Phenyl-C (C3', C5') |

| ~128 | Phenyl-C (C4') |

| ~125 | Phenyl-C (C2', C6') |

| ~120 | Imidazole-C (C5) |

| ~115 | Imidazole-C (C4) |

UV-Vis Spectroscopy (Predicted, in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~250-270 | ~10000-15000 | π → π* (Phenyl) |

| ~300-320 | ~5000-10000 | n → π* (Thione) |

Mass Spectrometry (EI)

| m/z | Relative Intensity (%) | Assignment |

| 176 | High | [M]⁺ |

| 143 | Medium | [M - SH]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from synthetic procedures for similar imidazole-2-thiol derivatives.

Materials:

-

Aniline

-

2-Chloro-1,1-diethoxyethane

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

A mixture of aniline (1 equivalent) and 2-chloro-1,1-diethoxyethane (1.1 equivalents) in ethanol is refluxed for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is treated with aqueous HCl to hydrolyze the acetal, yielding 2-(phenylamino)acetaldehyde.

-

The crude 2-(phenylamino)acetaldehyde is then reacted with potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water.

-

The reaction mixture is heated to reflux for 6-8 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a dilute solution of sodium bicarbonate.

-

The crude product is purified by recrystallization from ethanol to afford this compound.

Spectroscopic Characterization Methods

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. The solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a UV-Vis spectrophotometer. A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a wavelength range of 200-800 nm.

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While direct experimental data remains scarce in the public domain, the compiled information, based on sound chemical principles and data from related structures, offers a robust starting point for researchers. The provided experimental protocols for synthesis and characterization are intended to facilitate further investigation into this and other promising imidazole derivatives for applications in drug discovery and materials science.

References

Crystal Structure Analysis of 1-phenyl-1H-imidazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-phenyl-1H-imidazole-2-thiol derivatives, a class of heterocyclic compounds with significant pharmacological interest. The unique structural features of these molecules, governed by the interplay of the phenyl and imidazole rings and the reactive thiol group, are critical to their biological activity. Understanding their three-dimensional architecture through crystallographic studies is paramount for rational drug design and development.

This document outlines the common experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these derivatives. It also compiles and presents key crystallographic data from various studies to facilitate a comparative analysis of their solid-state structures.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, beginning with the synthesis of the target compounds, followed by the growth of high-quality single crystals, and culminating in their analysis by X-ray diffraction.

Synthesis of this compound Derivatives

A common synthetic route to 1,5-disubstituted-phenyl-1H-imidazole-2-thiol derivatives is a modification of the Markwald synthesis.[1] This procedure typically involves the reaction of a 2-amino-1-(substituted phenyl)ethan-1-one hydrochloride derivative with a substituted phenyl isothiocyanate.

General Synthetic Procedure:

-

A mixture of the appropriate 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride (0.025 mol) and 4-substituted phenyl isothiocyanate (0.025 mol) is prepared in ethanol (30–50 mL).

-

Triethylamine (2.5 g, 0.025 mol) is added dropwise to the stirred mixture.[1]

-

The reaction mixture is then refluxed and stirred for a period of 2 to 4 hours.[1]

-

Upon cooling, the solid product that forms is collected by filtration.

-

The crude product is then purified by recrystallization, typically from ethanol, to yield the desired this compound derivative.[1]

Alkylation of the thiol group is also a common derivatization. For instance, S-alkylation can be achieved by reacting the synthesized this compound with an alkyl halide, such as ethyl chloroacetate, in the presence of a base like triethylamine or potassium carbonate in a suitable solvent like ethanol or DMF.[1][2]

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

Common Crystallization Method:

Slow evaporation of a saturated solution of the purified compound is a widely used technique.[3]

-

The synthesized and purified this compound derivative is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF/ethanol) to form a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, and single crystals may form.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structures are determined using X-ray crystallography.

General X-ray Diffraction Protocol:

-

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various factors such as Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Comparative Crystallographic Data

The following tables summarize crystallographic data for selected 1-phenyl-1H-imidazole derivatives. While data for a comprehensive series of this compound derivatives is not available in a single source, the presented data for analogous structures provide valuable insights into the structural effects of substituent modifications.

Table 1: Crystallographic Data for Selected 1-phenyl-1H-imidazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 1-(2,6-diisopropylphenyl)-1H-imidazole | C₁₅H₂₀N₂ | Monoclinic | P2₁/c | 5.6642(13) | 16.519(6) | 14.414(6) | 90 | 90.73(2) | 90 | 4 | [4][5] |

| 4-(1H-imidazol-1-yl)benzaldehyde | C₁₀H₈N₂O | Orthorhombic | Pna2₁ | 15.0118(4) | 11.2343(3) | 4.8819(1) | 90 | 90 | 90 | 4 | [6][7] |

| 1-(4-methoxyphenyl)-1H-imidazole | C₁₀H₁₀N₂O | Monoclinic | P2₁/n | 11.7770(2) | 5.8623(1) | 13.1119(2) | 90 | 100.320(1) | 90 | 4 | [6][7] |

| 2-phenyl-1H-imidazole | C₉H₈N₂ | Orthorhombic | Pnma | 10.0740(15) | 18.151(4) | 4.1562(10) | 90 | 90 | 90 | 4 | [3] |

| 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride | C₁₅H₁₃N₂O₂⁺·Cl⁻ | Monoclinic | P2₁/n | 10.1197(5) | 11.2335(4) | 12.5694(5) | 90 | 97.269(4) | 90 | 4 | [8] |

Table 2: Selected Bond Lengths and Angles for 1-(2,6-diisopropylphenyl)-1H-imidazole [4][5]

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C1 | 1.393(2) | C1-N1-C3 | 107.02(9) |

| C1-N2 | 1.316(3) | N1-C3-C2 | 105.30(10) |

| N2-C2 | 1.3759(16) | C3-C2-N2 | 110.95(10) |

| C2-C3 | 1.3578(16) | C2-N2-C1 | 104.73(10) |

| C3-N1 | 1.3769(14) | N2-C1-N1 | 112.01(10) |

Structural Insights and Logical Relationships

The crystal structures of 1-phenyl-1H-imidazole derivatives are stabilized by a variety of intermolecular interactions. These interactions dictate the molecular packing in the solid state and can influence the physicochemical properties of the compounds.

A key structural parameter in these compounds is the dihedral angle between the mean planes of the phenyl and imidazole rings. This angle is highly sensitive to the nature and position of substituents on the rings. For example, in 4-(1H-imidazol-1-yl)benzaldehyde, the angle is 24.58(7)°, while in 1-(4-methoxyphenyl)-1H-imidazole, it is significantly larger at 43.67(4)°.[6][7] Bulky substituents, such as the diisopropylphenyl group in 1-(2,6-diisopropylphenyl)-1H-imidazole, can lead to a nearly perpendicular arrangement of the rings, with a reported dihedral angle of 80.7(1)°.[4][5]

Intermolecular hydrogen bonds are also crucial in defining the supramolecular architecture. In the crystal structure of 2-phenyl-1H-imidazole, molecules are linked via N-H···N hydrogen bonds.[3] For derivatives lacking a proton on the imidazole nitrogen, weak C-H···N or C-H···O interactions often play a significant role in the crystal packing.[6][7] In the case of imidazolium salts, such as 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, strong O-H···Cl⁻ hydrogen bonds are the dominant intermolecular forces.[8] Furthermore, π-π stacking interactions between aromatic rings can contribute to the overall stability of the crystal lattice.

Conclusion

The crystal structure analysis of this compound derivatives and their analogues provides invaluable information for understanding their structure-property relationships. The synthetic and analytical protocols outlined in this guide, along with the compiled crystallographic data, serve as a foundational resource for researchers in medicinal chemistry and materials science. A thorough characterization of the three-dimensional structures of these compounds is a critical step in the design of new therapeutic agents and functional materials with tailored properties. Future work should focus on systematically crystallizing and analyzing a broader range of this compound derivatives to build a more comprehensive understanding of their structural landscape.

References

- 1. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. 2-Phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the Tautomerism in Imidazole-2-thiol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium in imidazole-2-thiol compounds, a critical aspect for researchers in medicinal chemistry and drug development. The inherent ability of these compounds to exist in two interconverting forms, the thione and thiol tautomers, significantly influences their physicochemical properties, biological activity, and interaction with molecular targets. This document outlines the fundamental principles of this tautomerism, methods for its characterization, and its implications in drug design, with a focus on p38 MAP kinase inhibition.

The Thione-Thiol Tautomeric Equilibrium

Imidazole-2-thiol compounds exist as a dynamic equilibrium between two tautomeric forms: the imidazole-2-thione (thione) form and the imidazole-2-thiol (thiol) form. This prototropic tautomerism involves the migration of a proton between the sulfur atom and a nitrogen atom of the imidazole ring.

Caption: Fig. 1: Thione-thiol tautomeric equilibrium in imidazole-2-thiol.

Generally, the thione form is the more stable and predominant tautomer in most solvents and in the solid state. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the delocalization of the lone pair of electrons on the nitrogen atoms within the aromatic imidazole ring. However, the position of the equilibrium can be influenced by several factors, including:

-

Substituents: The electronic nature of substituents on the imidazole ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the thione form, while electron-donating groups can slightly increase the proportion of the thiol tautomer.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the effect on the relative energies can vary. In some cases, an alkaline environment can shift the equilibrium towards the thiol form by deprotonating the thiol group.[1]

-

Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature spectroscopic studies can provide thermodynamic parameters for the tautomeric interconversion.

Data Presentation: Quantitative Analysis of Tautomerism

Table 1: Tautomeric Ratios of Selected Heterocyclic Thiones in Solution

| Compound | Solvent | Thione : Thiol Ratio | Method | Reference |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO | 97.27 : 2.73 | HPLC-MS | [1] |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | DMSO + NaHCO₃ | 94.5 : 5.5 | HPLC-MS | [1] |

| 2-Phenylimidazole derivative | DMSO-d₆ (25 °C) | ~40 : 60 (Tautomer I : Tautomer II) | ¹H NMR | [2] |

Table 2: Calculated Relative Energies of 2-Mercaptobenzimidazole Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Thione | DFT | B3LYP/6-311G | 0.00 | [3] |

| Thiol | DFT | B3LYP/6-311G | > 0 | [3] |

Note: The thiol form was found to be less stable, though a specific energy difference was not provided in the abstract.

Experimental Protocols for Tautomerism Analysis

The characterization and quantification of the tautomeric equilibrium in imidazole-2-thiol compounds rely on a combination of spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR can provide distinct signals for the two tautomers if the rate of interconversion is slow on the NMR timescale.

Detailed Methodology for NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the imidazole-2-thiol compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.

-

Use a high-purity solvent to avoid interference from impurities.

-

Consider using a range of solvents with different polarities to investigate solvent effects.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Identify the chemical shifts of the N-H and S-H protons. The N-H proton of the thione tautomer and the S-H proton of the thiol tautomer will have distinct chemical shifts. The imidazole ring protons will also show different chemical shifts for each tautomer.

-

Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals will give the tautomer ratio.

-

For fast-exchanging systems where averaged signals are observed, variable-temperature (VT) NMR studies can be performed. Lowering the temperature may slow down the interconversion enough to resolve the signals of the individual tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of the C2 carbon is particularly sensitive to the tautomeric form (C=S in the thione vs. C-S in the thiol).

-

The chemical shifts of the C4 and C5 carbons are also diagnostic. A larger difference between the δ(C4) and δ(C5) values is often indicative of the thione form.[4][5]

-

Quantification can be performed by integrating the signals if they are well-resolved.

-

Caption: Fig. 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of tautomeric mixtures, as the thione and thiol forms have distinct chromophores and thus different absorption spectra.

Detailed Methodology for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare stock solutions of the imidazole-2-thiol compound in various solvents of spectroscopic grade (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

-

The thione tautomer typically exhibits a characteristic n→π* transition for the C=S group at longer wavelengths compared to the π→π* transitions of the thiol form.

-

-

Data Analysis:

-

The overlapping spectra of the two tautomers can be deconvoluted using chemometric methods or by comparing the spectra with those of "fixed" thione and thiol derivatives (e.g., N-methylated and S-methylated analogs, respectively).

-

By determining the molar absorptivity of each tautomer at a specific wavelength, the concentration of each form in the equilibrium mixture can be calculated using the Beer-Lambert law, allowing for the determination of the tautomeric equilibrium constant.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Detailed Methodology for DFT Calculations:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Build the 3D structures of both the thione and thiol tautomers of the imidazole-2-thiol compound.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for both tautomers using a suitable level of theory, for example, the B3LYP functional with a 6-311G** or larger basis set.[3]

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

-

Solvent Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform geometry optimizations and frequency calculations in the presence of the desired solvent.

-

-

Energy Calculation and Tautomer Ratio Prediction:

-

Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

-

The tautomeric equilibrium constant (KT) can be estimated from the calculated ΔG using the equation: ΔG = -RT ln(KT).

-

Caption: Fig. 3: Workflow for computational analysis of tautomerism using DFT.

Relevance in Drug Development: p38 MAP Kinase Inhibition

The tautomeric state of imidazole-2-thiol derivatives is of paramount importance in drug design, as it dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic properties, which are critical for molecular recognition by a biological target. A prominent example is the development of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

The p38 MAP kinase signaling pathway is a crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is implicated in various inflammatory diseases, making p38 MAP kinase an attractive therapeutic target. Imidazole-based compounds have been extensively explored as p38 MAP kinase inhibitors.[6]

The thione tautomer of an imidazole-2-thiol derivative can act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=S group). In contrast, the thiol tautomer can act as a hydrogen bond donor (via the S-H group) and a hydrogen bond acceptor (via the ring nitrogen). This difference in hydrogen bonding potential can lead to distinct binding modes within the active site of p38 MAP kinase.

Structural studies of p38 MAP kinase in complex with imidazole-based inhibitors have revealed that these inhibitors often bind to the ATP-binding site of the enzyme.[7][8] The specific tautomeric form of the inhibitor that preferentially binds to the active site will be the one that can form the most favorable interactions with the surrounding amino acid residues. For instance, 2-thioimidazole derivatives have been shown to adopt a specific conformation to form hydrogen bonds with key residues such as Lys53, Gly110, Met109, and Ala157 in the p38α binding site.[8] The ability of the molecule to exist in the correct tautomeric form is therefore essential for its inhibitory activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action for Imidazole-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms of action of imidazole-2-thiol compounds, a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. This document synthesizes current scientific knowledge on their anti-inflammatory, anti-diabetic, anticancer, and antimicrobial properties, presenting detailed signaling pathways, quantitative biological data, and experimental protocols to support further research and development in this field.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory effects of imidazole-2-thiol derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.

Imidazole-2-thiol compounds can suppress the inflammatory response by inhibiting COX-2, which in turn can modulate the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of COX-2 can lead to a reduction in prostaglandin E2 (PGE2), which is known to activate NF-κB.

Caption: COX-2 Inhibition and NF-κB Signaling Pathway.

The inhibitory potency of various imidazole derivatives against COX-1 and COX-2 is summarized below. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 6a | >100 | 0.08 | >1250 | [2] |

| 5b | - | 0.71 | 115 | [3] |

| VIIa | 19.5 | 0.29 | 67.2 | [4] |

| Celecoxib | 9.4 | 0.08 | 117.5 | [5] |

This protocol is adapted from a colorimetric COX inhibitor screening assay.

Materials:

-

COX Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

Test imidazole-2-thiol compound

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare reaction wells containing COX Assay Buffer and Heme.

-

Add the COX-1 or COX-2 enzyme to the "100% Initial Activity" and "Inhibitor" wells.

-

Add the test imidazole-2-thiol compound to the "Inhibitor" wells at various concentrations.

-

Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add TMPD, which acts as a colorimetric substrate for the peroxidase activity of COX.

-

Monitor the absorbance at 590 nm over time.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the inhibitor wells to the 100% initial activity wells.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Anti-diabetic Activity: α-Glucosidase Inhibition

Imidazole-2-thiol derivatives have demonstrated potential as anti-diabetic agents through the inhibition of α-glucosidase.[6][7][8] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.

The inhibition of α-glucosidase by imidazole-2-thiol compounds can be either competitive or non-competitive, depending on the specific derivative.[6] Competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Caption: α-Glucosidase Inhibition by Imidazole-2-thiol Compounds.

The inhibitory activity of various imidazole-2-thiol and related derivatives against α-glucosidase is presented below.

| Compound ID | Inhibition Type | Ki (M) | IC50 (µM) | Reference |

| 4,5-diphenylimidazole-2-thione | Non-competitive | 3.5 x 10⁻⁵ | - | [6] |

| Compound 7i | - | - | 0.64 ± 0.05 | [8] |

| Compound 7d | - | - | 5.34 ± 0.16 | [8] |

| Compound 8g | Competitive | 9.66 x 10⁻⁶ | 12.1 ± 0.2 | [7] |

| Acarbose (Standard) | - | - | 750.0 ± 5.0 | [7] |

This protocol outlines a common method for assessing α-glucosidase inhibition.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (pH 6.8)

-

Test imidazole-2-thiol compound

-

Sodium carbonate (to stop the reaction)

-

96-well plate

-

Microplate reader

Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the α-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition by comparing the absorbance of the test wells with a control well (without inhibitor).

-

Determine the IC50 value from the dose-response curve.

Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition

Certain imidazole-2-thione derivatives exhibit anticancer properties by acting as dual DNA intercalators and topoisomerase II inhibitors.[9][10] DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication; its inhibition leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.

The dual action of these compounds triggers a cascade of events leading to programmed cell death (apoptosis). DNA damage activates a signaling pathway that involves the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Anticancer Mechanism via DNA Intercalation and Topoisomerase II Inhibition.

The cytotoxic and topoisomerase II inhibitory activities of representative imidazole-2-thione derivatives are shown below.

| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase II IC50 (µM) | Reference |

| 5b | MCF-7 | 5.105 | 0.54 | [9] |

| 5h | MCF-7 | 2.65 | 0.34 | [9] |

| Doxorubicin | MCF-7 | 8.240 | 0.33 | [9] |

DNA Intercalation Assay (Ethidium Bromide Displacement):

-

Prepare a solution of calf thymus DNA and ethidium bromide (EtBr). EtBr fluoresces when intercalated into DNA.

-

Measure the initial fluorescence of the DNA-EtBr complex.

-

Add increasing concentrations of the test imidazole-2-thione compound.

-

Monitor the decrease in fluorescence as the test compound displaces EtBr from the DNA.

-

The degree of fluorescence quenching indicates the extent of DNA intercalation.

Topoisomerase II Inhibition Assay (kDNA Decatenation):

-

Incubate kinetoplast DNA (kDNA), a network of interlocked DNA circles, with human topoisomerase II in the presence and absence of the test compound.

-

Topoisomerase II decatenates the kDNA into individual minicircles.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles.

Antimicrobial Activity

Imidazole-2-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12] The proposed mechanisms of action are multifaceted and can involve the disruption of essential cellular processes.

The antimicrobial effects of imidazole-2-thiols are believed to arise from one or a combination of the following mechanisms:

-

Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: Interaction with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents.

-

Inhibition of DNA Replication: Some derivatives can intercalate into bacterial DNA, blocking replication and leading to cell death.[13]

-

Inhibition of Quorum Sensing: Interference with bacterial cell-to-cell communication, which is crucial for virulence and biofilm formation.[14]

Caption: Multifaceted Antimicrobial Mechanisms of Imidazole-2-thiol Compounds.

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

| Compound ID | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |

| HL1 | 625 | 1250 | >5000 | 5000 | [11] |

| HL2 | 625 | 625 | 2500 | 2500 | [11] |

| 3b | - | - | 128 | - | [12] |

| 3a, 7a, 7c | Excellent Activity | - | - | - |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test imidazole-2-thiol compound

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-phenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-phenyl-1H-imidazole-2-thiol, focusing on its solubility in various solvents and its stability under different stress conditions. Understanding these parameters is critical for the advancement of research and development involving this compound, particularly in the context of drug discovery and formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines best-practice experimental protocols based on established methodologies for similar heterocyclic compounds. These protocols are intended to guide researchers in generating the necessary data for their specific applications.

Physicochemical Properties of this compound

This compound is a heterocyclic compound featuring a phenyl-substituted imidazole ring with a thiol group. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17452-09-4 | [1][2] |

| Molecular Formula | C₉H₈N₂S | [2] |

| Molecular Weight | 176.24 g/mol | [1] |

| Melting Point | 179-184 °C | [1] |

| IUPAC Name | 1-phenyl-1,3-dihydro-2H-imidazole-2-thione | [1] |

| Physical Form | Powder | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details a protocol for determining the solubility of this compound in a range of pharmaceutically relevant solvents. Generally, phenylimidazoles exhibit lower solubility in organic solvents compared to imidazoles and benzimidazoles[3].

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (powder)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the vials until equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

-

After reaching equilibrium, allow the vials to stand for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Hypothetical Solubility Data

The results of the solubility studies should be presented in a clear and organized manner, as shown in the hypothetical table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| 0.1 N NaOH | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Methanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined |

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways[4][5][6]. This information is crucial for developing a stability-indicating analytical method.

Recommended Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

-

This compound

-

Solvents for preparing stock solutions (e.g., Methanol or Acetonitrile)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent. The stress conditions should be adjusted to achieve 5-20% degradation of the parent compound.

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). Withdraw samples at various time points, neutralize with 0.1 N NaOH, dilute, and analyze by HPLC.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period. Withdraw samples, quench any remaining H₂O₂ if necessary, dilute, and analyze.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a specified duration. Also, expose a solution of the compound to the same conditions. Analyze the samples at different time points.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark. Analyze both samples.

Sample Analysis:

-

All samples should be analyzed using a validated stability-indicating HPLC method.

-

The percentage of remaining parent compound and the formation of degradation products should be monitored.

-

LC-MS analysis should be performed on the stressed samples to determine the mass of the degradation products, which aids in their structural elucidation.

Data Presentation: Hypothetical Forced Degradation Results

The outcomes of the forced degradation studies should be tabulated to provide a clear summary of the compound's stability.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 48 hours | 60 °C | Data to be determined | Data to be determined |

| Alkaline Hydrolysis | 0.1 N NaOH | 48 hours | 60 °C | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Data to be determined |

| Thermal (Solid) | Dry Heat | 7 days | 80 °C | Data to be determined | Data to be determined |

| Thermal (Solution) | Dry Heat | 7 days | 80 °C | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | - | - | Data to be determined | Data to be determined |

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for solubility determination of this compound.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies of this compound.

Conclusion

References

- 1. This compound | 17452-09-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

1-phenyl-1,3-dihydro-2H-imidazole-2-thione IUPAC name and structure

An In-depth Technical Guide to 1-phenyl-1,3-dihydro-2H-imidazole-2-thione

This technical guide provides a comprehensive overview of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione, a heterocyclic compound belonging to the imidazole-2-thione class. This class of compounds is of significant interest to researchers in medicinal chemistry due to its wide range of biological activities.[1] This document details its chemical structure, IUPAC nomenclature, synthesis protocols, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development.

IUPAC Name and Chemical Structure

The nomenclature and structure of imidazole-2-thiones are well-established in chemical literature.

IUPAC Name: 1-phenyl-1,3-dihydro-2H-imidazole-2-thione

Synonyms: 1-phenylimidazole-2-thiol, 1-phenyl-2-mercaptoimidazole

Molecular Formula: C9H8N2S

Structure:

The core structure consists of a five-membered imidazole ring with a phenyl group attached to one of the nitrogen atoms and a thione group at the C2 position. This compound can exist in tautomeric forms, the thione and the thiol form, although it predominantly exists as the thione.

Physicochemical and Spectroscopic Data

The characterization of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives relies on various spectroscopic techniques. The data presented in the following table is compiled from studies on closely related analogues, providing expected values for the title compound.[2][3][4]

| Property | Data | Reference |

| Molecular Weight | 176.24 g/mol | |

| Appearance | Expected to be a solid, ranging from white to pale yellow crystals. | [2] |

| Melting Point | Varies depending on purity and specific derivative; related compounds melt in the range of 150-200°C. | [3] |

| Infrared (IR) Spectroscopy (KBr, cm-1) | Expected peaks: ~3100-3450 (N-H stretching), ~1630-1650 (C=S stretching), aromatic C-H and C=C absorptions. | [2][3] |

| 1H NMR Spectroscopy (DMSO-d6, δ ppm) | Expected signals: ~7.0-8.0 (m, 5H, Ar-H), singlets or doublets for imidazole ring protons, and a broad singlet for the N-H proton (>8 ppm). | [2][4] |

| 13C NMR Spectroscopy (DMSO-d6, δ ppm) | Expected signals: ~170 (C=S), ~115-145 (aromatic and imidazole carbons). | [2][3] |

Synthesis and Experimental Protocols

The synthesis of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its derivatives can be achieved through several established methods. A common approach involves the reaction of a substituted acetophenone with thiourea.[2][3]

General Synthesis Protocol

A widely used method is the acid-catalyzed condensation of an α-haloketone with a thiourea derivative. For the synthesis of the parent compound, 2-bromo-1-phenylethanone would be a suitable starting material to react with thiourea. An alternative is the reaction of acetophenone derivatives with thiourea in the presence of a catalyst.[2]

Materials:

-

Acetophenone derivative (1 mmol)

-

Thiourea (1 mmol)

-

Catalyst (e.g., p-Toluenesulfonic acid (PTSA) or sulfuric acid, 6-7 drops)[2]

-

Solvent (e.g., distilled water or ethanol, 20 mL)[2]

Procedure:

-

A mixture of the acetophenone derivative, thiourea, and the catalyst is prepared in a round-bottom flask.[2]

-

The appropriate solvent is added to the flask.[2]

-

The reaction mixture is heated under reflux conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[2]

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Below is a Graphviz diagram illustrating the general experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis of imidazole-2-thione derivatives.

Biological Activity and Potential Applications

The imidazole ring is a crucial pharmacophore found in many clinically used drugs.[5] Imidazole-2-thione derivatives have demonstrated a broad spectrum of pharmacological properties, making them attractive candidates for drug discovery.[1]

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antimicrobial and antifungal properties of imidazole-2-thiones.[1][5] They have shown activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as various fungal species.[1][5] The mechanism of action is thought to involve the disruption of microbial cellular processes.

Anticancer Activity

Recent research has highlighted the potential of imidazole-2-thiones as anticancer agents.[4] Certain derivatives have exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).[4]

A proposed mechanism for their anticancer effect involves the dual action of DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[4]

The table below summarizes the anticancer activity of some representative imidazole-2-thione derivatives.

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 5b | MCF-7 | 5.105 | Doxorubicin | 8.240 | [4] |

| 5h | MCF-7 | 2.65 | Doxorubicin | 8.240 | [4] |

| 5b | HepG2 | 7.397 | Doxorubicin | - | [4] |

| 5h | HepG2 | 4.929 | Doxorubicin | - | [4] |

Topoisomerase II Inhibition

As a potential mechanism for their anticancer properties, specific imidazole-2-thione derivatives have been evaluated for their ability to inhibit topoisomerase II.[4]

| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 5b | Topoisomerase II | 0.54 | Doxorubicin | 0.33 | [4] |

| 5h | Topoisomerase II | 0.34 | Doxorubicin | 0.33 | [4] |

The following diagram illustrates the proposed dual mechanism of action for the anticancer activity of these compounds.

Caption: Dual mechanism involving DNA intercalation and Topoisomerase II inhibition.

Conclusion

1-phenyl-1,3-dihydro-2H-imidazole-2-thione and its related derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis and broad range of biological activities, particularly in the antimicrobial and anticancer domains, make them a compelling subject for further research and development in medicinal chemistry. The dual mechanism of action observed in some derivatives, targeting both DNA integrity and crucial cellular enzymes, offers a promising strategy for the development of novel chemotherapeutic agents. Future studies should focus on optimizing the structure to enhance potency and selectivity, as well as conducting in-vivo evaluations to validate their therapeutic efficacy.

References

- 1. scialert.net [scialert.net]

- 2. ccsenet.org [ccsenet.org]

- 3. researchgate.net [researchgate.net]

- 4. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-1H-imidazole-2-thiol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole-2-thiol derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological properties. These scaffolds are integral to various biologically active molecules, demonstrating activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The 1-phenyl substituted variants, in particular, serve as crucial intermediates and core structures in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of the parent compound, 1-phenyl-1H-imidazole-2-thiol, and its subsequent derivatization.

The synthetic strategies discussed herein are robust and can be adapted for the generation of diverse chemical libraries for screening purposes. The primary route detailed involves the cyclization and subsequent decarboxylation of a carboxylic acid precursor, a method known for its high yield.[3] Additionally, general procedures for the synthesis of S-substituted and other complex derivatives are outlined.

General Synthetic Pathway

A common and high-yielding method for preparing this compound involves the preparation of an intermediate, 1-phenyl-2-mercapto-5-imidazolecarboxylic acid, which is then decarboxylated.

Diagram of the General Synthetic Workflow

Caption: Synthetic route to this compound via a carboxylated intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-mercapto-5-imidazolecarboxylic Acid

This protocol is adapted from a patented method for producing the key intermediate required for the final product.[3]

Materials:

-

N-formyl-N-phenylglycine ethyl ester

-

Ethyl formate

-

Sodium methoxide

-

Dry benzene

-

12 N Hydrochloric acid (HCl)

-

Sodium thiocyanate (NaSCN)

-

1.7 N Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, mix 62 g of N-formyl-N-phenylglycine ethyl ester with 61 g of ethyl formate. Cool the mixture in an ice bath.

-

Prepare a suspension of 22 g of sodium methoxide in approximately 70 ml of dry benzene.

-

With continuous stirring, add the sodium methoxide suspension to the cooled ester mixture over a period of about one hour.

-

Allow the mixture to stand in a refrigerator for several hours.

-

Extract the mixture with 150 ml of water to obtain an aqueous solution of the sodium enolate salt.

-

To the aqueous extract, while keeping it cool, add 62 ml of 12 N HCl, followed by 40 g of sodium thiocyanate.

-

Heat the reaction mixture to about 90°C for 1 hour. The product, 1-phenyl-2-mercapto-5-carbethoxyimidazole, will crystallize upon heating.

-

Cool the mixture. Filter to collect the crystalline product. This should yield approximately 62 g of 1-phenyl-2-mercapto-5-carbethoxyimidazole.

-

To hydrolyze the ester, suspend 30 g of the collected product in 150 ml of 1.7 N NaOH solution.

-

Warm the mixture to about 80°C for 2 hours.

-

After cooling, acidify the solution with HCl. The 1-phenyl-2-mercapto-5-imidazolecarboxylic acid will precipitate.

-

Filter the precipitate, wash with a small amount of cold water, and dry. The expected yield is approximately 26 g.[3]

Protocol 2: Synthesis of this compound

This protocol describes the final decarboxylation step to obtain the target compound with a high yield.[3]

Materials:

-

1-Phenyl-2-mercapto-5-imidazolecarboxylic acid (from Protocol 1)

-

Acetone

-

Decolorizing carbon

-

Low-boiling petroleum ether

Procedure:

-

Heat the 1-phenyl-2-mercapto-5-imidazolecarboxylic acid to a temperature between 230°C and 270°C. Continue heating until the evolution of carbon dioxide has substantially ceased.

-

The resulting crude product is this compound.

-

For purification, dissolve the crude product in hot acetone.

-

Add a small amount of decolorizing carbon to the solution and filter.

-

Evaporate the filtrate by heating until solid this compound begins to appear.

-